

"Disperse Yellow 3" absorption and emission spectra

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Compound of Interest

Compound Name: Disperse Yellow 3

Cat. No.: B124930

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An In-depth Technical Guide to the Photophysical Properties of **Disperse Yellow 3**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3 (C.I. 11855; CAS No. 2832-40-8) is a monoazo dye characterized by its 4-(2-Hydroxy-5-methylphenylazo)acetanilide structure.^[1] Primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, nylon, and cellulose acetate, it also finds applications in coloring plastics, sheepskins, and furs.^{[2][3]} As an azo dye, its vibrant color is a result of the conjugated system and the π - π^* electronic transitions within the molecule.^[4] While its primary application is industrial, its interactions with biological systems and potential use in staining and as a molecular probe are of interest to the research community.^[5] This guide provides a detailed overview of its known spectral properties and standardized protocols for their determination.

Core Photophysical & Chemical Properties

The photophysical characteristics of a dye are fundamental to understanding its behavior and potential applications. Below is a summary of the key properties of **Disperse Yellow 3**. It is important to note that comprehensive, peer-reviewed data on its emission properties are not readily available in the public domain.

Property	Value	Solvent/Conditions	Reference
Chemical Formula	C ₁₅ H ₁₅ N ₃ O ₂	N/A	[6]
Molecular Weight	269.30 g/mol	N/A	[6]
Appearance	Brownish-yellow powder	Solid state	
Solubility	Soluble in acetone, ethanol, benzene; Low solubility in water	Standard temperature and pressure	[7]
Absorption Maximum (λ _{max})	357 nm	Ethanol and water	[1]
Molar Absorptivity (ε)	≥6500 L·mol ⁻¹ ·cm ⁻¹	at 354-360 nm in ethanol and water (0.02 g/L)	[1]
Emission Maximum (λ _{em})	Data not readily available; requires experimental determination.	To be determined	N/A
Fluorescence Quantum Yield (Φ _f)	Data not readily available; requires experimental determination.	To be determined	N/A
Fluorescence Lifetime (τ)	Data not readily available; requires experimental determination.	To be determined	N/A

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and comparable data. The following sections outline the protocols for measuring the absorption and emission spectra of **Disperse Yellow 3**.

Absorption Spectroscopy

This protocol details the measurement of the absorption spectrum to determine the wavelength of maximum absorption (λ_{max}) and the molar extinction coefficient (ϵ).

3.1.1 Materials and Equipment

- **Disperse Yellow 3** (powder form)
- Spectroscopic grade solvent (e.g., ethanol, methanol, or acetone)
- Analytical balance
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Visible spectrophotometer

3.1.2 Procedure

- **Stock Solution Preparation:** Accurately weigh a small amount of **Disperse Yellow 3** and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution to identify a concentration that yields a maximum absorbance between 0.5 and 1.0. This range ensures the measurement is within the linear range of the Beer-Lambert law.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a reference blank. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 250-600 nm). This baseline will be subtracted from the sample spectra.

- **Sample Measurement:** Rinse the sample cuvette with a small amount of the diluted dye solution before filling it approximately three-quarters full. Ensure there are no air bubbles. Carefully wipe the optical surfaces of the cuvette with a lint-free cloth.
- **Data Acquisition:** Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λ_{max} .
- **Molar Absorptivity Calculation:** Using the Beer-Lambert law ($A = \epsilon cl$), calculate the molar absorptivity (ϵ), where A is the absorbance at λ_{max} , c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the fluorescence emission and excitation spectra, which are necessary for determining the emission maximum (λ_{em}), quantum yield, and fluorescence lifetime.

3.2.1 Materials and Equipment

- Sample solutions prepared as in section 3.1.2 (typically more dilute than for absorption)
- Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H_2SO_4)
- Spectrofluorometer with excitation and emission monochromators
- Quartz fluorescence cuvettes (four-sided polished)

3.2.2 Procedure for Emission and Excitation Spectra

- **Instrument Setup:** Turn on the spectrofluorometer and allow the xenon lamp to stabilize.
- **Excitation Spectrum:**
 - Set the emission monochromator to the estimated emission maximum (if unknown, this can be found by first running a broad emission scan).

- Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.
- The resulting spectrum will show the efficiency of different excitation wavelengths and should resemble the absorption spectrum. The peak of this spectrum confirms the optimal excitation wavelength.
- Emission Spectrum:
 - Set the excitation monochromator to the λ_{max} determined from the absorption or excitation spectrum (e.g., 357 nm).
 - Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., 370-700 nm).
 - The wavelength at the peak of the emission spectrum is the λ_{em} .

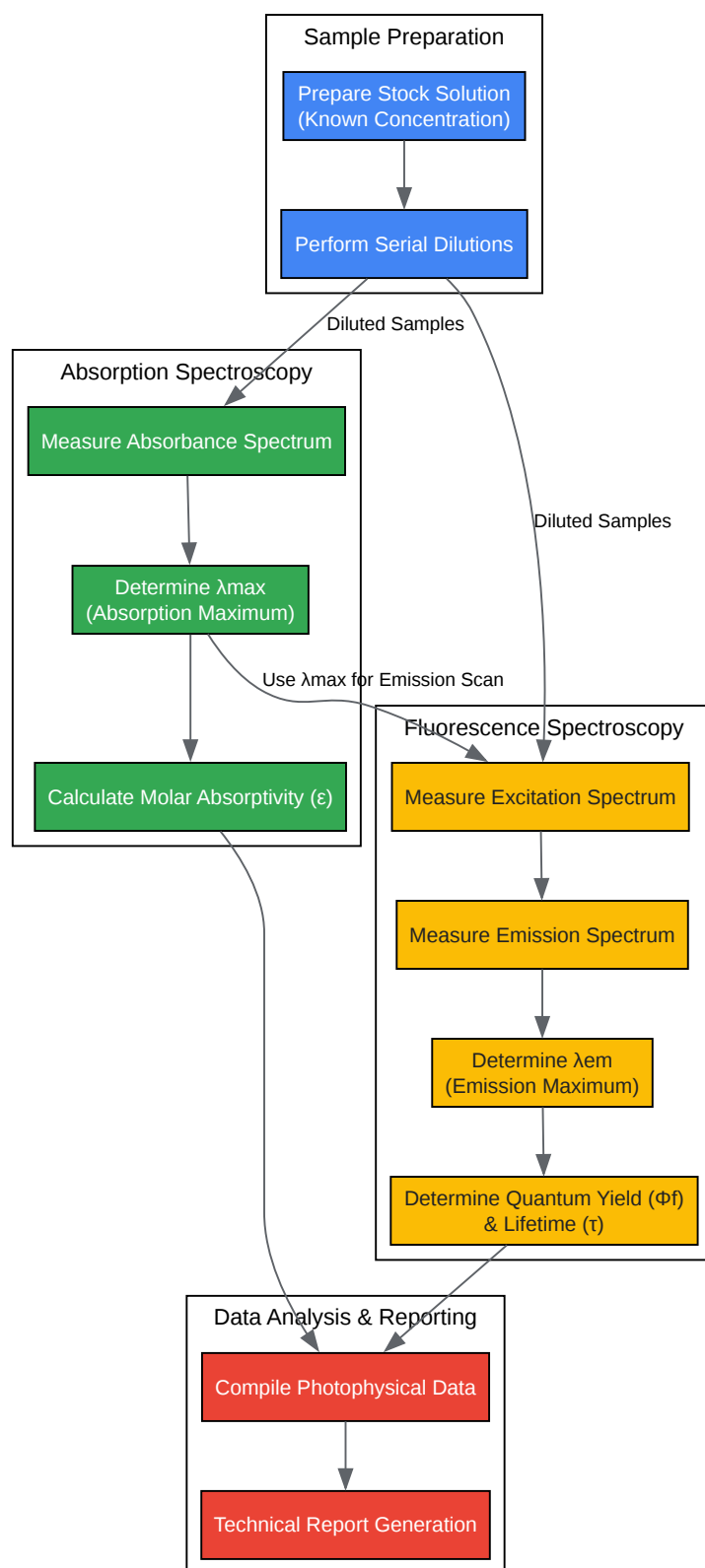
3.2.3 Procedure for Quantum Yield (Relative Method)

- Measure Absorbance: Measure the absorbance of both the **Disperse Yellow 3** solution and the quantum yield standard at the same excitation wavelength. The absorbance values should be kept low (< 0.1) to avoid inner filter effects.
- Measure Emission Spectra: Record the fluorescence emission spectrum for both the sample and the standard, using the same excitation wavelength and instrument settings.
- Integrate Emission Intensity: Calculate the integrated area under the emission curves for both the sample and the standard.
- Calculate Quantum Yield (Φ_f): Use the following equation: $\Phi_{f_sample} = \Phi_{f_std} * (I_{sample} / I_{std}) * (A_{std} / A_{sample}) * (n_{sample}^2 / n_{std}^2)$ Where:
 - I is the integrated emission intensity.
 - A is the absorbance at the excitation wavelength.
 - n is the refractive index of the solvent.

- std refers to the standard, and sample refers to **Disperse Yellow 3**.

Visualization of Experimental Workflow

The logical flow of experiments for characterizing the photophysical properties of a dye like **Disperse Yellow 3** is crucial for systematic research. The following diagram illustrates this workflow.



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Caption: Workflow for Photophysical Characterization of **Disperse Yellow 3**.

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